molecular formula C9H9F4N B12434437 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine CAS No. 910397-18-1

2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B12434437
CAS No.: 910397-18-1
M. Wt: 207.17 g/mol
InChI Key: FTJNYYAPZBRQIB-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of a fluorinated phenyl ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the ethanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the ethanamine group.

    Substitution: The fluorinated phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and ethanamine group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol

Uniqueness

2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanamine is unique due to the presence of both a fluorinated phenyl ring and an ethanamine group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

910397-18-1

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5H,3-4,14H2

InChI Key

FTJNYYAPZBRQIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCN)C(F)(F)F

Origin of Product

United States

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